Cas no 82-93-9 (Chlorcyclizine)

Chlorcyclizine structure
Chlorcyclizine structure
Nome del prodotto:Chlorcyclizine
Numero CAS:82-93-9
MF:C18H21ClN2
MW:300.825743436813
CID:723937
PubChem ID:329825905

Chlorcyclizine Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-methyl-
    • 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine
    • 1-(4-chloro-benzhydryl)-4-methyl-piperazine
    • 1-[(4-chlorophenyl)(phenyl)methyl]-4-methylpiperazine
    • Alergicide
    • Chlorcycline
    • chlorcyclizine
    • Chlorocycline
    • Chlorocyclizine
    • Diparalene
    • Histachlorazene
    • Histantine
    • Perazyl
    • Trihistan
    • 1-[(4-Chlorophenyl)phenylmethyl]-4-methyl-piperazine
    • 1-[(4-Chlorophenyl)phenylmethyl]-4-methylpiperazine (ACI)
    • Piperazine, 1-(p-chloro-α-phenylbenzyl)-4-methyl- (6CI, 8CI)
    • (±)-Chlorcyclizine
    • 1-(4-Chlorobenzhydryl)-4-methylpiperazine
    • 1-(p-Chloro-α-phenylbenzyl)-4-methylpiperazine
    • Compound 47-282
    • Di-Paralen
    • N-Methyl-N′-(4-chlorobenzhydryl)piperazine
    • NSC 25246
    • CHLORCYCLIZINE [MI]
    • BSPBio_000891
    • Piparalene
    • BRN 0272719
    • CHLORCYCLIZINE [HSDB]
    • Clorciclizina
    • 1-[(4-Chloro-phenyl)-phenyl-methyl]-4-methyl-piperazine
    • KBio1_000210
    • Chlorcyclizinum [INN-Latin]
    • Chlorcyclizinum (INN-Latin)
    • Prestwick2_000706
    • 1-((4-Chlorophenyl)phenylmethyl)-4-methylpiperazine
    • HSDB 3217
    • Chlorcyclizine [INN:BAN]
    • 1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine
    • Chlorcyclizinum
    • CHEMBL22150
    • R06AE04
    • TS-10037
    • COMPD 47-282
    • BPBio1_000981
    • Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-
    • Oprea1_854942
    • UNII-M26C4IP44P
    • WLN: T6N DNTJ AYR&R DG& D1
    • Prestwick0_000706
    • N-Methyl-N'-(4-chlorobenzhydryl)piperazine
    • Piperazine, 1-(p-chloro-alpha-phenylbenzyl)-4-methyl-
    • SPBio_002812
    • 82-93-9
    • Clorciclizinio (INN-Spanish)
    • SCHEMBL4383
    • CHLORCYCLIZINE [VANDF]
    • Clorciclizinio [INN-Spanish]
    • NCGC00179384-01
    • Clorciclizinio
    • AC-15952
    • MFCD00056036
    • Prestwick3_000706
    • 1-(p-Chloro-.alpha.-phenylbenzyl)-4-methylpiperazine
    • Q2393323
    • Prestwick1_000706
    • Clorciclicina
    • chlorocyclizin
    • piperazine, 1-(4-chlorobenzhydryl)-4-methyl-
    • 82-93-9 (FREE BASE)
    • Chlorcyclizin
    • DTXSID9048011
    • PDSP2_000149
    • DTXCID5027988
    • 1-[(4-chlorophenyl)-phenyl-methyl]-4-methyl-piperazine
    • CHLORCYCLIZINE [WHO-DD]
    • DivK1c_000210
    • BDBM50329371
    • Piperazine, 1-((4-chlorophenyl)phenylmethyl)-4-methyl-
    • BRD-A57133233-003-03-7
    • BRD-A57133233-003-06-0
    • NINDS_000210
    • CHEBI:94402
    • BRD-A57133233-003-11-0
    • DB08936
    • AB00053788
    • PDSP1_000150
    • Chlorcyclizine free base
    • AKOS015962157
    • CHLORCYCLIZINE [INN]
    • NSC25246
    • Piperazine, 1-(((4-chlorophenyl)phenyl)methyl)-4-methyl-
    • 1-[(4-Chlorophenyl)phenylmethyl]-4-methylpiperazine
    • EN300-7478704
    • Clorciclizina [DCIT]
    • EINECS 201-446-0
    • SBI-0206679.P002
    • NSC-25246
    • M26C4IP44P
    • 1-((4-chlorophenyl)(phenyl)methyl)-4-methylpiperazine
    • AB00053788_09
    • PIPERAZINE, 1-((4-CHLOROPHENYL)PHENYLMETHYL)-4-METHYL)-
    • Piperazine, 1-(p-chloro-.alpha.-phenylbenzyl)-4-methyl-
    • NCGC00179384-10
    • NS00000648
    • Chlorcyclizine, >=98% (HPLC)
    • IDI1_000210
    • Chlorcyclizine
    • MDL: MFCD00056036
    • Inchi: 1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3
    • Chiave InChI: WFNAKBGANONZEQ-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(C(N2CCN(C)CC2)C2C=CC=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 300.13900
  • Massa monoisotopica: 300.1393264g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 6.5Ų
  • XLogP3: niente

Proprietà sperimentali

  • Densità: 1.0732 (rough estimate)
  • Punto di fusione: 25°C
  • Punto di ebollizione: bp0.1-0.15 137-145°
  • Indice di rifrazione: 1.5749 (estimate)
  • PSA: 6.48000
  • LogP: 3.55260

Chlorcyclizine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 3077 9 / PGIII
  • Condizioni di conservazione:2-8°C

Chlorcyclizine Dati doganali

  • CODICE SA:2933599090
  • Dati doganali:

    Codice doganale cinese:

    2933599090

    Panoramica:

    2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Chlorcyclizine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-112067-10mg
Chlorcyclizine
82-93-9
10mg
¥8300 2023-03-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3867-25MG
Chlorcyclizine
82-93-9 >98.0%(GC)
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Biosynth
AAA08293-50 mg
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$748.50 2023-01-05
Biosynth
AAA08293-5 mg
Chlorcyclizine
82-93-9
5mg
$155.95 2023-01-05
Enamine
EN300-7478704-0.05g
82-93-9 95%
0.05g
$2755.0 2024-05-23
Biosynth
AAA08293-100 mg
Chlorcyclizine
82-93-9
100MG
$1,198.00 2023-01-05
abcr
AB599428-25mg
Chlorcyclizine; .
82-93-9
25mg
€339.10 2024-04-15
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CHLORCYCLIZINE
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Aaron
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Aaron
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Chlorcyclizine
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$78.00 2025-02-13

Chlorcyclizine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Construction of Di(hetero)arylmethanes Through Pd-Catalyzed Direct Dehydroxylative Cross-Coupling of Benzylic Alcohols and Aryl Boronic Acids Mediated by Sulfuryl Fluoride (SO2F2)
Zhao, Chuang; et al, European Journal of Organic Chemistry, 2019, 2019(8), 1801-1807

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Calcium chloride Solvents: Water ;  rt; 4 h, reflux
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ;  8 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 60 - 70 °C
Riferimento
Efficient synthesis of antihistamines clocinizine and chlorcyclizine
Venkat Narsaiah, A.; et al, Medicinal Chemistry Research, 2012, 21(4), 538-541

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ;  8 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 60 - 70 °C
Riferimento
Efficient synthesis of antihistamines clocinizine and chlorcyclizine
Venkat Narsaiah, A.; et al, Medicinal Chemistry Research, 2012, 21(4), 538-541

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, 0 °C; 1 h, rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Hydrochloric acid ,  Calcium chloride Solvents: Water ;  rt; 4 h, reflux
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ;  8 h, reflux
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 60 - 70 °C
Riferimento
Efficient synthesis of antihistamines clocinizine and chlorcyclizine
Venkat Narsaiah, A.; et al, Medicinal Chemistry Research, 2012, 21(4), 538-541

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Trimethylamineborane Catalysts: 2-Amino-6-methylpyridine Solvents: 1,2-Dichloroethane ;  24 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Borane-Trimethylamine Complex as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2
Zhang, Yanmeng; et al, Organic Letters, 2021, 23(21), 8282-8286

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid ,  Zinc Catalysts: Bromobenzene ,  Cobalt chloride (CoCl2) ,  Zinc bromide ;  15 min, rt
1.2 5 min, rt; 30 min, rt
1.3 rt
Riferimento
Straightforward three-component synthesis of diarylmethylpiperazines and 1,2-diarylethylpiperazines
Sengmany, Stephane; et al, Tetrahedron, 2007, 63(18), 3672-3681

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid ,  Zinc Catalysts: Bromobenzene ,  Cobalt chloride (CoCl2) ,  Zinc bromide ;  15 min, rt
1.2 5 min, rt; 30 min, rt
1.3 18 h, rt
Riferimento
Straightforward three-component synthesis of diarylmethylpiperazines and 1,2-diarylethylpiperazines
Sengmany, Stephane; et al, Tetrahedron, 2007, 63(18), 3672-3681

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Methanol ;  4 h, 180 °C
Riferimento
Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts
Li, Ke-Ming; et al, Green Chemistry, 2022, 24(15), 5965-5977

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Tetrahydrofuran ;  rt; 0.5 - 3 h, rt
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: Tetrahydrofuran ;  12 h, 60 °C
2.1 -
Riferimento
Construction of Di(hetero)arylmethanes Through Pd-Catalyzed Direct Dehydroxylative Cross-Coupling of Benzylic Alcohols and Aryl Boronic Acids Mediated by Sulfuryl Fluoride (SO2F2)
Zhao, Chuang; et al, European Journal of Organic Chemistry, 2019, 2019(8), 1801-1807

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 60 - 70 °C
Riferimento
Efficient synthesis of antihistamines clocinizine and chlorcyclizine
Venkat Narsaiah, A.; et al, Medicinal Chemistry Research, 2012, 21(4), 538-541

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Carbon dioxide ,  Carbon monoxide Catalysts: Dirhodium tetraacetate Solvents: Tetrahydrofuran ;  48 h, 45 bar, 130 °C
Riferimento
Catalytic utilization of converter gas - an industrial waste for the synthesis of pharmaceuticals
Runikhina, Sofiya A.; et al, Chemical Science, 2023, 14(16), 4346-4350

Chlorcyclizine Raw materials

Chlorcyclizine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82-93-9)Chlorcyclizine
A1038842
Purezza:99%
Quantità:25mg
Prezzo ($):201.0